5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole CAS number 121206-76-6
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole CAS number 121206-76-6
An In-Depth Technical Guide to 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (CAS: 121206-76-6)
Introduction
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, identified by the CAS number 121206-76-6, is a heterocyclic organic compound featuring a bromo-substituted indole core linked to a methyl-piperidine moiety at the 3-position. While a seemingly specific molecule, it holds considerable significance in the field of medicinal chemistry and pharmaceutical development. Its primary role is that of a pivotal precursor in the industrial synthesis of Naratriptan, a selective serotonin 5-HT1 receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2][3]
This guide offers a comprehensive technical overview of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, designed for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical characteristics, details validated synthesis and purification protocols, explores its central application in pharmaceutical manufacturing, and outlines essential safety and handling procedures. The narrative emphasizes the rationale behind methodological choices, providing a framework of expertise and trustworthiness for scientists working with this important intermediate.
Physicochemical Properties and Characterization
The fundamental properties of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole are summarized below. Proper characterization is crucial for confirming identity, purity, and stability during synthesis and storage.
| Property | Value | Source(s) |
| CAS Number | 121206-76-6 | [4][5] |
| Molecular Formula | C₁₄H₁₇BrN₂ | [4][6] |
| Molecular Weight | 293.21 g/mol | [4] |
| Appearance | Not explicitly detailed, but likely a solid | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [4] |
| Purity | Typically ≥99% as assessed by HPLC | [1][6] |
Analytical Characterization: The primary method for assessing the purity of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is High-Performance Liquid Chromatography (HPLC).[1] Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern, which is particularly useful in identifying the correct isotopic distribution for the bromine atom (¹:¹ ratio for m/z and m/z+2).[1]
Synthesis Methodologies: From Bench to Scale-Up
The synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a well-documented process, with methodologies optimized to improve yield, purity, and scalability. The two predominant routes are a classical two-step condensation-reduction and a more streamlined one-pot reductive amination.
Route A: Two-Step Condensation and Reduction
This traditional approach involves two distinct chemical transformations. The causality is straightforward: first, an alkene intermediate is formed, which is then reduced to the desired saturated piperidine-indole conjugate.
Experimental Protocol:
Step 1: Condensation to form 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
-
Charge a suitable reactor with 5-bromoindole (1.0 eq), N-methyl-4-piperidone (1.1 eq), and potassium hydroxide (KOH, 0.2 eq).[1]
-
Add ethanol as the solvent to achieve a workable concentration (e.g., ~3 mL per gram of 5-bromoindole).[1]
-
Heat the mixture to reflux and maintain for approximately 7 hours, monitoring the reaction progress by HPLC.[1]
-
Upon completion, cool the reaction mixture to 0-5°C to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol, and dry under reduced pressure. This intermediate typically has a melting point of 266-268°C.[1]
Step 2: Reduction to 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
-
Suspend the intermediate from Step 1 in a suitable solvent mixture, such as acetic acid.
-
Carefully add a reducing agent like sodium borohydride (NaBH₄) portion-wise, maintaining the temperature between 40-45°C.[1] This temperature control is critical to ensure selective reduction without side reactions.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Perform an aqueous workup to quench the excess reducing agent and neutralize the acid.
-
Extract the product into an appropriate organic solvent, wash, dry, and concentrate to yield the final compound.
Trustworthiness Note: A key challenge in this route is the potential for the unreacted alkene intermediate to co-purify with the final product, which can complicate downstream processes.[1] Optimization of the reduction step is paramount to ensure the impurity level is below acceptable limits (e.g., <0.05%).[1]
Route B: One-Pot Synthesis via Silane Reduction
To overcome the challenges of the two-step process, a more efficient one-pot procedure using a silane reductant has been developed. This method is often preferred for industrial scale-up as it avoids the isolation of the intermediate, thereby saving time and resources.[1][7][8]
Conceptual Workflow: This process combines the condensation and reduction into a single operation. The reaction of an indole with a ketone in the presence of a proton donor and a hydride source (like triethylsilane) facilitates a direct reductive alkylation at the C3 position of the indole.[7]
-
5-bromoindole and N-methyl-4-piperidone are combined in a reactor.
-
A combination of triethylsilane (hydride source) and a strong acid (proton donor) is introduced.[7][8]
-
The reaction proceeds directly to the final product without the formation of a stable alkene intermediate.[1] This significantly simplifies purification and improves overall process efficiency.
Diagram: Comparison of Synthetic Workflows
Caption: Contrasting the multi-step Route A with the streamlined one-pot Route B.
Application in Pharmaceutical Development
The principal application of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is its role as the penultimate intermediate in the synthesis of Naratriptan hydrochloride, a potent anti-migraine agent.[1][3]
From Intermediate to Active Pharmaceutical Ingredient (API): The conversion to Naratriptan involves a subsequent reaction, typically a palladium-catalyzed coupling reaction (e.g., Suzuki or Heck coupling), where the bromine atom at the 5-position is replaced with the requisite N-methyl-ethanesulfonamide side chain. The indole scaffold and the basic nitrogen of the piperidine ring are crucial pharmacophoric elements for binding to the 5-HT₁D receptor.[1][9]
Diagram: Role in Naratriptan Synthesis and Action
Caption: Pathway from key intermediate to the therapeutic effect of Naratriptan.
Exploratory Research: Beyond its established role, preliminary research has investigated this molecule and its derivatives for other biological activities. Some studies suggest potential interactions with cannabinoid receptors (CB1 and CB2) and possible neuroprotective effects relevant to Alzheimer's disease research, although these findings are nascent and require substantial further validation.[8]
Safety, Handling, and Storage
As a chemical intermediate, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole requires careful handling in a controlled laboratory or manufacturing environment. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally related compounds can inform best practices.[10][11]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus if involved in a fire.[11]
First Aid Measures:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[11]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended.[4]
-
Disposal: Dispose of waste material through a licensed hazardous material disposal company, in accordance with all federal, state, and local regulations.[11]
Conclusion
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is more than a mere catalog chemical; it is a cornerstone intermediate in the production of a critical therapeutic agent. Its synthesis has been thoughtfully optimized to enhance efficiency and purity, reflecting the rigorous demands of pharmaceutical manufacturing. While its primary value lies in the Naratriptan supply chain, the inherent biological relevance of the indole scaffold suggests that its potential in other areas of medicinal chemistry remains an open field for exploration. For the practicing scientist, a thorough understanding of its synthesis, characterization, and safe handling is essential for its effective and responsible use in research and development.
References
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole. Organic Process Research & Development. Available at: [Link]
-
Semantic Scholar. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]
-
ACS Publications. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]
-
ResearchGate. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]
-
ResearchGate. (Date not available). Synthesis of 5-Substituted Indole Derivatives. Part 4: Naratriptan from a-Anilinoacetaldehyde Dimethylacetal by TiCl4-Mediated Cyclisation. Available at: [Link]
-
PA SL. (Date not available). 5-Bromo-3-(1-methyl-4-piperidinyl)indole. Available at: [Link]
-
Chemsigma. (Date not available). (S)-2,6-Diamino-N-[(1-(1-oxotridecyl)-2-piperidinyl)methyl]hexanamide hydrate dihydrochloride. Available at: [Link]
-
ChemSrc. (Date not available). 3-[(1-methylpiperidin-4-yl)methyl]-1H-indole. Available at: [Link]
-
BuyersGuideChem. (Date not available). Product Search. Available at: [Link]
-
Chemsigma. (Date not available). 5-FLUORO-3-(1-METHYL-4-PIPERIDINYL)INDOLE. Available at: [Link]
-
Molkem. (Date not available). (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. Available at: [Link]
-
Cleanchem Laboratories. (Date not available). MATERIAL SAFETY DATA SHEETS NARATRIPTAN IMPURITY 1. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (S)-2,6-Diamino-N-[(1-(1-oxotridecyl)-2-piperidinyl)methyl]hexanamide hydrate dihydrochloride [141774-20-1] | Chemsigma [chemsigma.com]
- 6. 5-BROMO-3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOLE | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | 121206-76-6 [smolecule.com]
- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aaronchem.com [aaronchem.com]
- 11. cleanchemlab.com [cleanchemlab.com]
